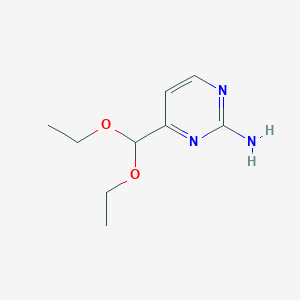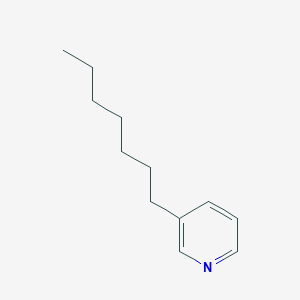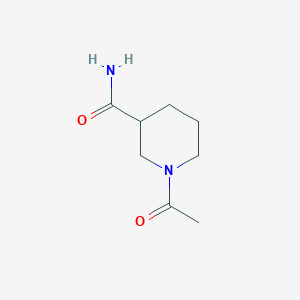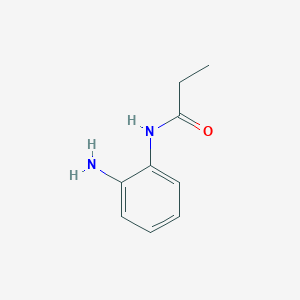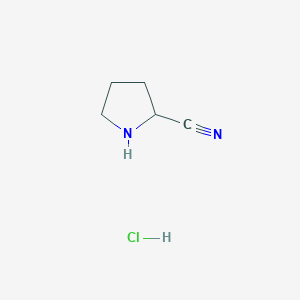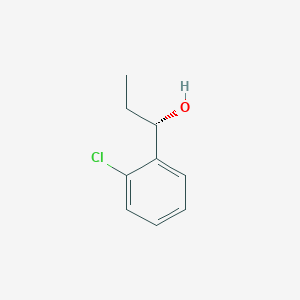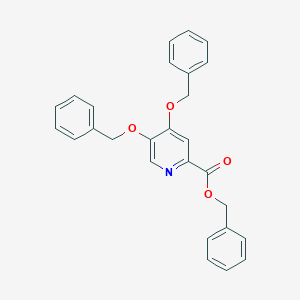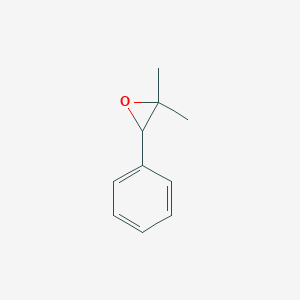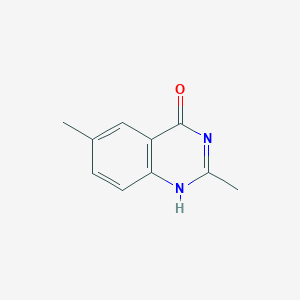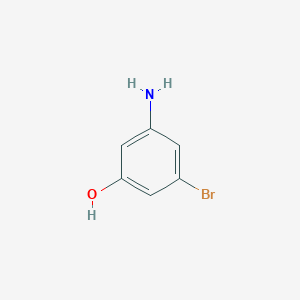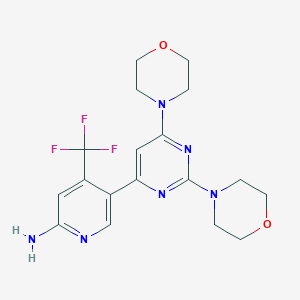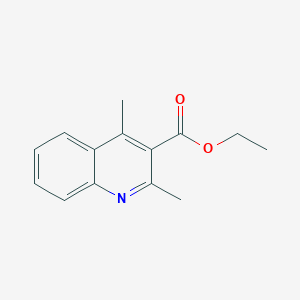
6-morpholino-3,4-dihydronaphthalen-1(2H)-one
Descripción general
Descripción
6-morpholino-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that has gained significant attention from scientists due to its potential applications in scientific research. This compound is also known as MDN and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-morpholino-3,4-dihydronaphthalen-1(2H)-one is not fully understood. However, studies have suggested that MDN can modulate the activity of ion channels by binding to specific sites on the channel. This binding can lead to changes in the conformation of the channel, which can alter its activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, MDN has been shown to modulate the activity of voltage-gated potassium channels, which are essential for the proper functioning of the heart. This modulation can lead to changes in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 6-morpholino-3,4-dihydronaphthalen-1(2H)-one in lab experiments is its ability to modulate the activity of ion channels. This modulation can lead to changes in cellular activity, which can be useful for investigating the role of ion channels in various physiological processes. However, one of the limitations of using MDN is its potential toxicity. Studies have shown that MDN can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-morpholino-3,4-dihydronaphthalen-1(2H)-one. One of the most significant areas of research is in the field of neuroscience. Studies have shown that MDN can modulate the activity of ion channels, which can have therapeutic implications for various neurological disorders. Future research could investigate the potential use of MDN in the treatment of these disorders.
Another area of research is in the field of cardiovascular disease. Studies have shown that MDN can modulate the activity of voltage-gated potassium channels, which are essential for the proper functioning of the heart. Future research could investigate the potential use of MDN in the treatment of various cardiovascular disorders.
In conclusion, this compound is a chemical compound that has gained significant attention from scientists due to its potential applications in scientific research. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Future research could investigate the potential use of MDN in the treatment of various neurological and cardiovascular disorders.
Aplicaciones Científicas De Investigación
6-morpholino-3,4-dihydronaphthalen-1(2H)-one has been used in various scientific studies to investigate its potential applications in different fields. One of the most significant applications of MDN is in the field of neuroscience. Studies have shown that MDN can modulate the activity of ion channels, which are essential for the proper functioning of neurons. This modulation can lead to changes in neuronal excitability, which can have therapeutic implications for various neurological disorders.
Propiedades
Número CAS |
15300-12-6 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
6-morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H17NO2/c16-14-3-1-2-11-10-12(4-5-13(11)14)15-6-8-17-9-7-15/h4-5,10H,1-3,6-9H2 |
Clave InChI |
SIEWSRSYXYODNE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)N3CCOCC3)C(=O)C1 |
SMILES canónico |
C1CC2=C(C=CC(=C2)N3CCOCC3)C(=O)C1 |
Sinónimos |
6-Morpholino-3,4-dihydronaphthalen-1(2H)-one |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

